N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has a benzamide group attached to the thiadiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is currently unknown .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been associated with antidepressant, anxiolytic, and anticonvulsant activities . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the context and conditions.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can also undergo reduction reactions, where the thiadiazole ring is reduced to form dihydrothiadiazoles. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can occur at the benzamide group or the thiadiazole ring. For example, nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a sulfamoyl group instead of a sulfanyl group, which imparts different chemical and biological properties.
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has an acetamide group instead of a benzamide group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMOOOLWZQSMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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